molecular formula C11H12ClN3 B13223509 2-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline

2-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline

Cat. No.: B13223509
M. Wt: 221.68 g/mol
InChI Key: AOIIKUIOULTBJG-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the reaction of 2-chloroaniline with 3-methyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred under an ice-water bath, and chloroacetyl chloride is added dropwise .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial and anti-inflammatory properties.

    Materials Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

2-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline

InChI

InChI=1S/C11H12ClN3/c1-8-9(7-14-15-8)6-13-11-5-3-2-4-10(11)12/h2-5,7,13H,6H2,1H3,(H,14,15)

InChI Key

AOIIKUIOULTBJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)CNC2=CC=CC=C2Cl

Origin of Product

United States

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